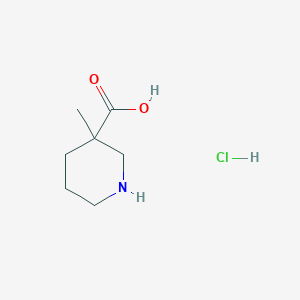

3-Methylpiperidine-3-carboxylic acid hydrochloride

描述

3-Methylpiperidine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

Cyclization: The starting material, 3-methylpiperidine, undergoes cyclization to form the piperidine ring.

Carboxylation: The piperidine ring is then carboxylated to introduce the carboxylic acid group at the 3-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

化学反应分析

Types of Reactions

3-Methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Applications Overview

3-MPDCA·HCl is utilized in several key areas:

-

Biological Buffering Agent

- Maintains physiological pH levels in cell culture media.

- Essential for stabilizing pH during enzymatic reactions, enhancing the reliability of biological experiments.

-

Pharmaceutical Intermediate

- Serves as a building block for synthesizing various pharmaceutical compounds.

- Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

-

Chemical Synthesis

- Acts as a versatile reagent in organic synthesis, facilitating the formation of complex molecules.

Biological Buffering Agent

The buffering capacity of 3-MPDCA·HCl is critical in cell culture applications where maintaining pH is essential for cellular function. It interacts effectively with biomolecules, stabilizing pH during metabolic processes.

Case Study: Cell Culture Optimization

- In a study involving mammalian cell cultures, the addition of 3-MPDCA·HCl improved cell viability and proliferation rates compared to traditional buffering agents like HEPES. This demonstrates its efficacy in supporting cellular environments conducive to growth.

Pharmaceutical Intermediate

Research has shown that derivatives of piperidine, including 3-MPDCA·HCl, exhibit promising biological activities. Its role as a pharmaceutical intermediate is highlighted by its use in synthesizing drugs targeting various conditions.

Case Study: Drug Development

- A synthesis pathway involving 3-MPDCA·HCl led to the development of a novel analgesic compound that demonstrated significant pain relief in preclinical models. The compound's mechanism involved modulation of neurotransmitter systems, showcasing its potential therapeutic applications.

Chemical Synthesis

3-MPDCA·HCl is employed as a building block in organic synthesis, particularly in creating more complex piperidine derivatives.

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylpiperidine | Piperidine derivative | Lacks carboxyl group; used as a solvent |

| 1-Ethyl-3-methylpiperidine | Piperidine derivative | Ethyl substitution alters pharmacological profile |

| 2-Methylpiperidine | Piperidine derivative | Different position of methyl group affects reactivity |

| 3-Methylpiperidine-3-carboxylic acid hydrochloride | Piperidine derivative | Unique carboxylic acid functionality enhances solubility |

作用机制

The mechanism of action of 3-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

3-Methylpiperidine-3-carboxylic acid: The non-hydrochloride form of the compound.

1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride: A similar compound with an ethyl group at the 1-position.

Methyl 3-methylpiperidine-3-carboxylate: An ester derivative of the compound.

Uniqueness

3-Methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

生物活性

3-Methylpiperidine-3-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methyl group and a carboxylic acid functional group. Its hydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological applications. The compound can undergo various chemical reactions, including nucleophilic substitutions and esterifications, owing to the presence of the carboxylic acid group .

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

- Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions . Such interactions are crucial for developing potential treatments for mood disorders.

- Analgesic Properties : The compound has been investigated for its analgesic effects, showing promise in pain management through modulation of pain pathways . Its structural similarity to known analgesics may facilitate its binding to opioid receptors.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

1. Therapeutic Potential

The compound has been explored for various therapeutic applications:

| Therapeutic Area | Potential Effects |

|---|---|

| Pain Management | Analgesic activity through receptor modulation |

| Mood Disorders | Interaction with neurotransmitter systems |

| Inflammatory Conditions | Anti-inflammatory properties |

2. Research Findings

Several studies have highlighted the biological activities of this compound:

- A study demonstrated that the compound could modulate synaptic transmission, suggesting implications for neuropharmacology .

- Another research indicated its potential role in drug metabolism, influencing the efficacy of other therapeutic agents .

Case Studies

Case Study 1: Analgesic Activity

In a controlled laboratory setting, this compound was administered to animal models to assess its pain-relieving properties. Results indicated a significant reduction in pain responses compared to control groups, suggesting strong analgesic potential .

Case Study 2: Anti-inflammatory Effects

In vitro studies evaluated the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory cytokines. The results showed a marked decrease in inflammatory markers, supporting its use as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 3-methylpiperidine-3-carboxylic acid hydrochloride to ensure stability?

- Methodological Answer: Store the compound in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture, dust, or aerosols. Use gloves (tested for chemical compatibility) and approved eye protection (e.g., NIOSH or EN 166 standards). Ensure adequate ventilation to minimize inhalation risks. Spills should be contained using inert absorbents and disposed of as hazardous waste to prevent environmental contamination .

Q. How can researchers validate the purity of this compound using HPLC?

- Methodological Answer: Adapt the HPLC protocol from analogous piperidine derivatives:

- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase: 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted) mixed with methanol (70:30 v/v).

- Flow Rate: 1 mL/min.

- Detection: UV at 207 nm.

Validate linearity (1–10 µg/mL range), recovery (>98%), and precision (RSD <2%) using triplicate injections. Compare retention times against certified reference standards .

Q. What safety precautions are critical when working with this compound in biological assays?

- Methodological Answer:

- Personal Protection: Wear full-body chemical suits and respiratory protection (e.g., NIOSH P95 masks) to avoid inhalation of aerosols.

- Toxicity Mitigation: Although acute toxicity data are limited, assume Category 4 oral toxicity (H302) and Category 2 skin/eye irritation (H315/H319). Implement emergency eye-wash stations and chemical showers .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Experimental Design:

Prepare solutions at pH 2, 7, and 10 (using HCl/NaOH buffers).

Incubate samples at 25°C, 37°C, and 50°C for 24–72 hours.

Analyze degradation via HPLC-UV or LC-MS. Monitor for new peaks indicating decomposition.

- Key Parameters: Track loss of parent compound and identify degradation products (e.g., piperidine ring oxidation or decarboxylation) .

Q. What strategies are effective in resolving contradictory data on the compound’s reactivity with common reagents?

- Methodological Answer:

- Controlled Reactivity Studies:

- Test reactions with nucleophiles (e.g., amines) and electrophiles (e.g., alkyl halides) in anhydrous conditions.

- Use <sup>1</sup>H/<sup>13</sup>C NMR to track structural changes.

- Contradiction Analysis: If conflicting results arise (e.g., unexpected byproducts), vary solvent polarity (DMF vs. THF) and monitor reaction kinetics via TLC or in-situ IR .

Q. How can the compound’s potential as a chiral building block in asymmetric synthesis be evaluated?

- Methodological Answer:

- Stereochemical Analysis:

Synthesize derivatives using enantioselective catalysts (e.g., BINOL-based systems).

Characterize diastereomers via chiral HPLC or polarimetry.

属性

IUPAC Name |

3-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMYDSAXTLQXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-22-8 | |

| Record name | 3-methylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。